N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide
Description
N-{2-[1-(4-Phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide is a benzimidazole-derived acetamide compound characterized by a benzimidazole core substituted at the 1-position with a 4-phenoxybutyl chain and at the 2-position with an ethylacetamide group.
Properties
IUPAC Name |
N-[2-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-17(25)22-14-13-21-23-19-11-5-6-12-20(19)24(21)15-7-8-16-26-18-9-3-2-4-10-18/h2-6,9-12H,7-8,13-16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZTWMIORHUVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenoxybutyl Group: The benzimidazole intermediate is then alkylated with 4-phenoxybutyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Acetamide Group: Finally, the resulting intermediate is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxybutyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, derivatives of benzimidazole have shown minimum inhibitory concentration (MIC) values in the range of 1.27 to 2.65 µM against tested strains, indicating strong antibacterial activity .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives possess potent activity against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU). Notably, some derivatives achieved IC50 values as low as 4.53 µM . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy.
Antitubercular Activity
In addition to antimicrobial and anticancer effects, this compound has shown potential in combating tuberculosis. In vitro studies against Mycobacterium tuberculosis H37Rv have indicated that certain derivatives exhibit significant antitubercular activity, with further evaluation needed in vivo to confirm efficacy .
Case Studies and Research Findings
These findings underscore the versatility and potential of this compound across multiple therapeutic areas.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the phenoxybutyl group may enhance membrane permeability. The acetamide moiety can contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Key Observations:
- Chain Length and Lipophilicity: The target compound’s 4-phenoxybutyl chain enhances lipophilicity compared to shorter ethyl or chlorophenoxyethyl substituents in analogues . This may improve tissue penetration but reduce aqueous solubility.
- Heteroaromatic Modifications : Pyridyl or thiazolyl groups () introduce hydrogen-bonding or π-stacking capabilities, which could modulate receptor affinity .
Biological Activity
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide is a benzimidazole derivative that has garnered attention due to its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-parasitic activities. This article aims to detail the biological activity of this specific compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a benzimidazole core linked to a phenoxybutyl group and an acetamide moiety. This structural configuration is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Antiparasitic Activity
Research indicates that some benzimidazole derivatives exhibit significant antiparasitic effects. A study on related benzimidazole derivatives showed promising results against intestinal parasites such as Giardia intestinalis and Entamoeba histolytica. These compounds demonstrated IC50 values in the low micromolar range, indicating strong activity against these pathogens .
2. Anthelmintic Activity
Similar compounds have been evaluated for their anthelmintic properties using models like Indian adult earthworms (Pheretima posthuma). In these studies, certain derivatives were found to cause paralysis and death in worms more effectively than the standard drug albendazole . The mechanisms of action typically involve disrupting the energy metabolism of the parasites.
3. Anticancer Potential
Benzimidazole derivatives are also being explored for their anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, some studies have demonstrated that certain benzimidazole derivatives can inhibit tubulin polymerization, which is critical for cancer cell division .
Case Studies
Several case studies have highlighted the biological activities of benzimidazole derivatives:
- Case Study 1 : A derivative similar to this compound was tested against Trichomonas vaginalis, showing enhanced activity compared to traditional treatments like metronidazole .
- Case Study 2 : In vitro studies on cancer cell lines demonstrated that certain benzimidazole derivatives inhibited cell growth significantly, suggesting potential for development as anticancer agents .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Q & A
Advanced Research Question
- Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electron density shifts, identifying nucleophilic/electrophilic sites on the benzimidazole and acetamide moieties .
- Regioselectivity : Molecular dynamics simulations (MD) or machine learning platforms (e.g., Chemprop) predict preferred reaction sites based on steric/electronic parameters. For example, the phenoxybutyl group’s electron-donating effects direct electrophilic attacks to the benzimidazole C5 position .
- Validation : Cross-reference computational results with experimental spectroscopic data (e.g., NMR chemical shifts) .
How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
Basic Research Question
Kinetic Assays : Use Michaelis-Menten kinetics to determine inhibition type (competitive/non-competitive) via varying substrate/enzyme concentrations .
Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities () .
Structural Analysis : Co-crystallize the compound with target enzymes (e.g., kinases) for X-ray diffraction, identifying key interactions (e.g., hydrogen bonds with catalytic residues) .
What advanced analytical techniques are critical for resolving spectral data contradictions in structural elucidation?
Advanced Research Question
- Multi-nuclear NMR : - HMBC clarifies ambiguous proton assignments in the benzimidazole ring .
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formula (e.g., distinguishing from isobaric impurities) .
- X-ray Photoelectron Spectroscopy (XPS) : Identifies oxidation states of heteroatoms (e.g., sulfur in by-products) .
What strategies mitigate scale-up challenges during transition from lab-scale to pilot-scale synthesis?
Advanced Research Question
- Process Optimization : Use flow chemistry for exothermic steps (e.g., alkylation) to improve heat dissipation and reduce side reactions .
- Purification : Replace column chromatography with recrystallization or countercurrent distillation for cost-effective bulk purification .
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring of reaction progression .
How do structural modifications to the phenoxybutyl or acetamide groups influence the compound’s pharmacokinetic properties?
Basic Research Question
- Phenoxybutyl Modifications : Lengthening the alkyl chain (e.g., butyl to hexyl) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Balance via LogP calculations (<5 recommended) .
- Acetamide Substituents : Electron-withdrawing groups (e.g., nitro) improve metabolic stability by resisting CYP450 oxidation .
- In Silico ADME : Tools like SwissADME predict bioavailability and toxicity profiles early in design .
What are the best practices for designing robust biological assays to evaluate this compound’s anti-inflammatory or anticancer potential?
Advanced Research Question
Cell Models : Use primary cells (e.g., human PBMCs for inflammation) over immortalized lines to better mimic in vivo responses .
Dose-Response Curves : Apply Hill slope analysis to identify off-target effects at high concentrations .
Orthogonal Assays : Combine Western blotting (target protein expression) with RNA-seq (pathway analysis) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
